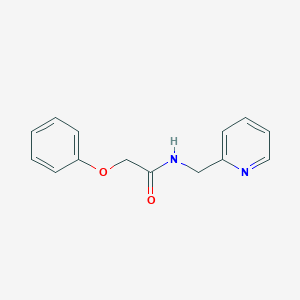

2-phenoxy-N-(2-pyridinylmethyl)acetamide

Description

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27g/mol |

IUPAC Name |

2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |

InChI |

InChI=1S/C14H14N2O2/c17-14(11-18-13-7-2-1-3-8-13)16-10-12-6-4-5-9-15-12/h1-9H,10-11H2,(H,16,17) |

InChI Key |

HNJIUYDXPFZRRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Pharmacological and Binding Activities

Antimicrobial and Antifungal Activity

- Compound 47 and 48 (): Exhibit strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to benzo[d]thiazole sulfonyl and piperazine groups. Their MIC values range from 2–8 µg/mL, outperforming standard drugs like ampicillin .

- This compound: While direct antimicrobial data are unavailable, its pyridine moiety may enhance membrane penetration, similar to pyridine-containing derivatives like 5RGZ (SARS-CoV-2 protease IC50: −22 kcal/mol binding affinity) .

α-Synuclein Fibril Binding

- Compound 66 (): A lead compound with IC50 = 9.49 nM against α-synuclein fibrils. Structural optimization revealed that para-substitution on the phenyl ring (e.g., bromo in 73 ) improved affinity by 10-fold compared to methoxy-substituted analogues. Replacement of the B-ring with oxadiazole abolished activity, highlighting the critical role of the isoxazole heterocycle .

Cytotoxic Activity

- Compound Gb and Gc (): Demonstrated moderate cytotoxicity against MCF-7 breast cancer cells (IC50: 25–50 µM). Fluorine and chlorine substituents enhanced activity by increasing electrophilicity and DNA interaction .

Structure-Activity Relationships (SAR)

- Pyridine vs. Isoxazole : Pyridine-containing derivatives (e.g., 5RGZ ) show higher binding flexibility in enzymatic pockets compared to rigid isoxazole-based compounds like 67 .

- Halogen Substitution : Chlorine or fluorine at the phenyl ring (e.g., Gc , 15 ) improves metabolic stability and target affinity via hydrophobic interactions .

- Phenoxy Group: Enhances lipophilicity, critical for blood-brain barrier penetration in neurodegenerative targets (e.g., α-synuclein binders) .

Key Research Findings and Gaps

- Optimization Potential: The pyridinylmethyl group in this compound offers unexplored opportunities for derivatization, such as introducing para-substituents (e.g., bromo or methoxy) to mimic the enhanced α-synuclein binding seen in 73 .

- Contradictions : While pyridine rings generally improve binding (e.g., 5RGZ ), their replacement in 68 () reduced α-synuclein affinity, suggesting context-dependent SAR .

- Data Gaps: Limited direct pharmacological data exist for this compound, necessitating further studies on its antimicrobial, anticancer, and neurodegenerative applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.